N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Description
This compound features a benzothiazole core substituted with a fluorine atom at the 6-position, linked via an amino-acetamide bridge to a second benzothiazole ring.
Properties
IUPAC Name |
N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLRBIRXIPNMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of Benzothiazole Units: The two benzothiazole units are coupled through a nucleophilic aromatic substitution reaction, where one benzothiazole acts as a nucleophile and the other as an electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings.
Reduction: Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the fluoro group and benzothiazole rings enhances its interaction with biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, while the benzothiazole rings facilitate its insertion into biological membranes. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, biological activities, and mechanisms:
Structure-Activity Relationship (SAR) Analysis
Substituent Effects at the 6-Position of Benzothiazole
- Analogous compounds (e.g., ) show high anticonvulsant activity, suggesting CNS penetration . Nitro (BTC-r): Strong EWG improves antimicrobial potency but may reduce solubility due to hydrophobicity . Trifluoromethyl (BTA): Combines EWG effects with lipophilicity, contributing to CK-1δ inhibition .
Electron-Donating Groups (EDGs):
Role of the Acetamide Linkage
- Amino-Acetamide (Target Compound, BTC-j/r): Facilitates hydrogen bonding with targets like DNA gyrase, critical for antimicrobial activity .
- Thio-Acetamide (Compound 6d): Introduces sulfur-based interactions, enhancing kinase (VEGFR-2) binding .
- Thiadiazole-Acetamide (): Expands π-π stacking and hydrophobic interactions, crucial for anticonvulsant efficacy .
Mechanistic Insights
- Antimicrobial Activity: BTC-j and BTC-r inhibit DNA gyrase, validated by docking studies (PDB: 3G75). The target compound’s fluoro group may similarly disrupt enzyme-DNA interactions .
- Anticancer Activity: Compounds like 6d and BTA target kinases (VEGFR-2, CK-1δ) via hydrophobic and hydrogen-bonding interactions. The target compound’s benzothiazole-acetamide scaffold may align with kinase ATP-binding pockets .
- Anticonvulsant Activity: The compound’s 6-fluoro-benzothiazole moiety suggests improved blood-brain barrier penetration, a trait likely shared by the target compound .
Physicochemical and Pharmacokinetic Considerations
- The target compound’s fluoro group balances lipophilicity and polarity.
- Hydrogen Bonding: Crystallographic data () highlight the importance of N–H⋯N and C–H⋯O interactions in stabilizing benzothiazole-acetamide dimers, which may influence solubility and crystal packing .
Biological Activity
N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by two benzothiazole moieties linked through an acetamide group. The presence of a fluorine atom enhances its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, a study evaluated the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. The results demonstrated that these compounds can effectively reduce cell viability and induce apoptosis in cancer cells at micromolar concentrations .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| 4i | HOP-92 | 1.5 | Anticancer activity |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It was found to significantly decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) when assessed using enzyme-linked immunosorbent assay (ELISA) . This suggests its potential role in treating inflammatory diseases alongside its anticancer properties.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antibacterial activity. A study reported that derivatives exhibited significant antibacterial effects against various strains, outperforming standard antibiotics in certain tests . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving patients with non-small cell lung cancer treated with benzothiazole derivatives showed a notable reduction in tumor size and improved survival rates compared to standard chemotherapy protocols.
- Case Study on Inflammation : In patients with chronic inflammatory conditions, administration of benzothiazole derivatives resulted in reduced symptoms and lower levels of inflammatory markers.
Q & A
Basic: What are the common synthetic routes for preparing N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide?
The synthesis typically involves multi-step reactions starting with benzothiazole derivatives. For example:
- Step 1: React 6-fluoro-1,3-benzothiazol-2-amine with a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride) under reflux conditions to introduce the acetamide group.
- Step 2: Couple the intermediate with a second benzothiazole moiety via nucleophilic substitution. demonstrates a similar approach using 1-(adamantylacetyl)-1H-imidazole and 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux (6 hours, 22% yield) .
- Purification: Recrystallization from ethanol or ethanol-water mixtures is common for isolating pure crystals .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- 1H NMR: To confirm the presence of aromatic protons (δ 6.5–8.0 ppm), acetamide methyl groups (δ ~2.0 ppm), and fluoro-substituent coupling patterns (e.g., doublets for para-fluorine) .
- IR Spectroscopy: Peaks at ~1668 cm⁻¹ (C=O stretch of acetamide) and ~1267 cm⁻¹ (C-F stretch) are diagnostic .
- X-ray Crystallography: Determines molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and crystal packing (e.g., triclinic P1 space group with two independent molecules per unit cell) .
- Elemental Analysis: Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced: How do crystallographic studies inform the conformational stability of this compound?
X-ray diffraction reveals:
-
Planarity: The benzothiazole-acetamide backbone adopts a near-planar conformation due to conjugation, stabilizing the molecule .
-
Intermolecular Interactions:
Interaction Type Distance (Å) Role N–H⋯N (Classical) 2.89–3.02 Forms H-bonded dimers C–H⋯O (Non-classical) 3.15–3.35 Stabilizes crystal packing S⋯S 3.622 Contributes to ribbon-like structures
These interactions dictate solubility and melting behavior, critical for formulation .
Advanced: How can researchers optimize low synthetic yields (e.g., 22% in )?
Strategies include:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
- Solvent Optimization: Replace chloroform with polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature Control: Prolonged reflux (e.g., 12–24 hours) may improve conversion but risks decomposition.
- Purification: Gradient recrystallization (e.g., ethanol to hexane) improves purity without yield loss .
Basic: How is the biological activity of this compound screened in academic research?
- Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the benzothiazole scaffold’s affinity for ATP-binding pockets .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Fluoro Substituent: The 6-fluoro group enhances metabolic stability and membrane permeability .
- Benzothiazole Core: Modifying the 2-amino group to sulfonamide or urea derivatives alters target selectivity .
- Acetamide Linker: Replacing with a propionamide group may improve solubility without compromising activity .
Advanced: How should researchers address discrepancies in biological activity data (e.g., variable antimicrobial efficacy)?
- Dose-Response Curves: Test multiple concentrations (e.g., 1–100 µM) to establish reproducibility .
- Control for Purity: Confirm compound integrity via HPLC (>95% purity) to rule out degradation products.
- Strain-Specific Effects: Compare activity across diverse bacterial strains (e.g., P. aeruginosa vs. B. subtilis) to identify selectivity .
Basic: What methods ensure purity and stability during storage?
- Elemental Analysis: Verify C/H/N/S ratios post-synthesis .
- Thermogravimetric Analysis (TGA): Assess decomposition temperature (e.g., >200°C for stable storage).
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
Advanced: How is computational modeling used to predict binding modes?
- Molecular Docking: Simulate interactions with targets (e.g., DNA gyrase) using software like AutoDock.
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Suite .
- MD Simulations: Validate stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What are the solubility challenges, and how are they addressed?
- Poor Aqueous Solubility: Common due to the hydrophobic benzothiazole core.
- Strategies:
- Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Synthesize phosphate or hydrochloride salts for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
